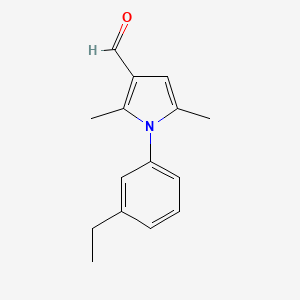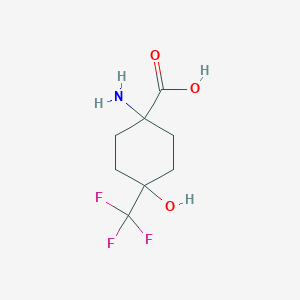
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid is a unique compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the cyclohexane ringIndustrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and hydroxyl groups facilitate binding to active sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 1-Amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid include:
1-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Lacks both the amino and hydroxyl groups, making it less versatile in chemical reactions. The presence of the amino and hydroxyl groups in this compound makes it unique and more reactive compared to its analogs
Properties
Molecular Formula |
C8H12F3NO3 |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-amino-4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)3-1-6(12,2-4-7)5(13)14/h15H,1-4,12H2,(H,13,14) |
InChI Key |
WMLNROFNNLPEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C(=O)O)N)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


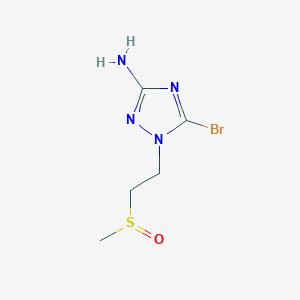
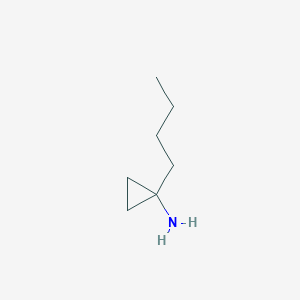
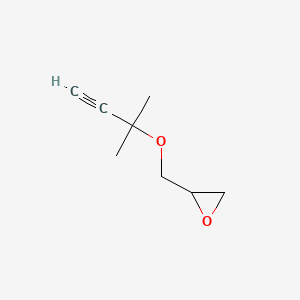
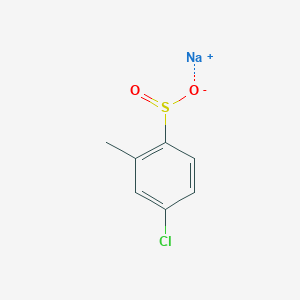
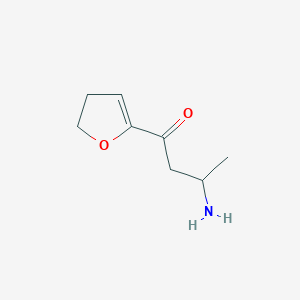
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)

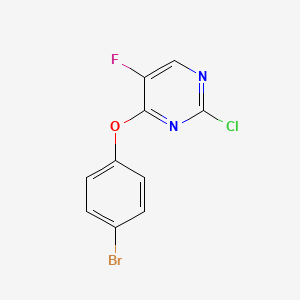
![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)

![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)


